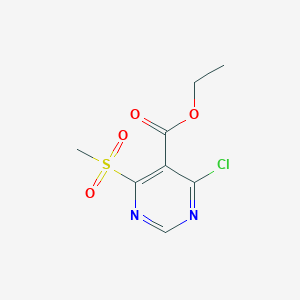
Ethyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a chloro group, a methylsulfonyl group, and an ethyl ester group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the commercially available 4-chloro-2-methylthiopyrimidine-5-carboxylate. The methylthio group is then oxidized to a methylsulfonyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents is also emphasized to comply with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation and Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Properties
Molecular Formula |
C8H9ClN2O4S |
|---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-3-15-8(12)5-6(9)10-4-11-7(5)16(2,13)14/h4H,3H2,1-2H3 |
InChI Key |
SPRCIZOSHGZUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















